(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine

Medicinal Chemistry Bioisostere Physicochemical Property Optimization

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) is a sp³-rich, saturated bicyclic primary amine building block. Its core, the 2-oxabicyclo[2.2.2]octane scaffold, is a validated, three-dimensional bioisostere of the phenyl ring, designed to enhance key physicochemical properties like solubility and metabolic stability in drug discovery programs.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 2137916-60-8
Cat. No. B2510514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
CAS2137916-60-8
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESCC12CCC(CC1)(CO2)CN
InChIInChI=1S/C9H17NO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7,10H2,1H3
InChIKeySHIDZDHFGQQYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8): Sourcing Guide for a 3D-Rich Saturated Bioisostere Building Block


(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) is a sp³-rich, saturated bicyclic primary amine building block [1]. Its core, the 2-oxabicyclo[2.2.2]octane scaffold, is a validated, three-dimensional bioisostere of the phenyl ring, designed to enhance key physicochemical properties like solubility and metabolic stability in drug discovery programs [2]. This compound features a molecular weight of 155.24 g/mol and a computed XLogP3-AA of 0.5, indicating balanced hydrophilicity [1].

Why (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine Cannot Be Swapped for a Generic Phenyl Ring or Other Saturated Bioisosteres


Substituting this compound with a simple benzylamine or a generic bicyclic analog (e.g., bicyclo[2.2.2]octane) is not a 1:1 replacement. The 2-oxabicyclo[2.2.2]octane core is specifically engineered to balance the exit vector geometry of a phenyl ring while simultaneously improving key drug properties that other bioisosteres often fail to address [1]. For instance, replacing a phenyl ring with bicyclo[2.2.2]octane has been shown to increase lipophilicity and severely decrease water solubility, whereas the oxygen-containing 2-oxabicyclo[2.2.2]octane core improves both solubility and metabolic stability [1]. The following sections quantify this differential performance, which is critical for informed procurement and lead optimization.

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine: Quantified Differentiation Guide vs. Phenyl and Bicyclo[2.2.2]octane Analogs


Aqueous Solubility: 2-Oxabicyclo[2.2.2]octane vs. Phenyl and Bicyclo[2.2.2]octane in Imatinib Context

In a direct head-to-head comparison, the 2-oxabicyclo[2.2.2]octane core (compound 85) outperformed its closest saturated analog, bicyclo[2.2.2]octane (86), in restoring aqueous solubility when incorporated into the drug Imatinib. While the bicyclo[2.2.2]octane substitution caused a >3-fold decrease in solubility relative to Imatinib, the 2-oxabicyclo[2.2.2]octane analog not only recovered but slightly surpassed the original drug's solubility [1].

Medicinal Chemistry Bioisostere Physicochemical Property Optimization

Metabolic Stability in Human Liver Microsomes: Superior Performance of the 2-Oxabicyclo[2.2.2]octane Scaffold

The metabolic stability of the 2-oxabicyclo[2.2.2]octane core was directly compared to that of Imatinib and its bicyclo[2.2.2]octane analog in human liver microsomes. Both saturated bioisosteres improved stability relative to the parent drug. Critically, the 2-oxabicyclo[2.2.2]octane analog (85) demonstrated a 43% improvement in intrinsic clearance over Imatinib, providing a key advantage for lead optimization [1].

ADME Drug Metabolism In Vitro Clearance

Lipophilicity Reduction: The Oxygen Bridge as a Key Differentiator from Hydrocarbon Bioisosteres

A primary challenge with hydrocarbon bioisosteres like bicyclo[2.2.2]octane is that they increase lipophilicity, which can negatively impact drug-likeness and toxicity. A direct comparison in the Imatinib scaffold shows that the 2-oxabicyclo[2.2.2]octane core (85) uniquely addresses this issue by significantly lowering lipophilicity compared to both the parent phenyl ring and the bicyclo[2.2.2]octane analog [1].

Physicochemical Property clogP logD Bioisostere

Physicochemical Profile of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine: Computed Properties as a Differentiated Building Block

The specific computed properties of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) align with the performance advantages of its core scaffold. Its XLogP3-AA value of 0.5 confirms the expected reduction in lipophilicity [1]. Compared to typical phenyl- or benzyl-containing amines, this compound is predicted to offer a more favorable balance of polarity and size, as evidenced by its topological polar surface area (TPSA) of 35.25 Ų .

Medicinal Chemistry Building Block Property Forecast

Primary Application Scenarios for Procuring (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8)


Lead Optimization: Solubility Rescue of Lipophilic Hit Series

For hit series suffering from poor aqueous solubility (e.g., due to a high number of aromatic rings), this amine building block provides a strategic replacement for a benzylamine or phenethylamine. Direct evidence from the Imatinib scaffold shows that the 2-oxabicyclo[2.2.2]octane core rescues solubility, in stark contrast to the bicyclo[2.2.2]octane analog which worsens it (389 µM vs 113 µM, respectively) [1]. This makes it a high-value procurement for teams needing to improve solubility without sacrificing 3D structural novelty.

Medicinal Chemistry: Improving Metabolic Stability in Liver Microsomes

When a lead compound exhibits high intrinsic clearance (CLint) in human liver microsomes, substitution with a phenyl isostere is a common strategy. Quantitative data from the Imatinib case study demonstrates that incorporation of the 2-oxabicyclo[2.2.2]octane core lowers CLint by 32% (from 28 to 19 µL/(min•mg)), providing a measurable improvement in metabolic stability [1]. Procuring this compound for analog synthesis is a data-backed approach to addressing ADME liabilities.

Property-Driven Design: Reducing logP While Increasing Fraction sp³ (Fsp³)

Projects requiring a simultaneous decrease in lipophilicity (to improve safety profiles) and an increase in 3D character (to explore novel IP space) should prioritize this scaffold. The 2-oxabicyclo[2.2.2]octane core achieves a significant 1.9-unit reduction in clogP relative to a phenyl ring, a feat its hydrocarbon counterpart cannot match (reduces only 0.9 units) [1]. With a computed XLogP3-AA of 0.5, (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine is a quantitatively superior building block for balancing these critical drug design parameters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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